molecular formula C10H19ClN2O B6285631 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride CAS No. 111247-63-3

1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride

Cat. No.: B6285631
CAS No.: 111247-63-3
M. Wt: 218.7
InChI Key:
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Description

1-[(Piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride is a compound that features a pyrrolidinone ring and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride typically involves the reaction of piperidine derivatives with pyrrolidinone precursors. One common method includes the alkylation of pyrrolidinone with a piperidine derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 1-[(Piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 1-(Piperidin-4-ylmethyl)pyridin-2-one hydrochloride
  • 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one
  • 4-(1-Pyrrolidinyl)piperidine

Uniqueness: 1-[(Piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride is unique due to its specific combination of the pyrrolidinone and piperidine moieties, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for drug discovery and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride involves the reaction of piperidine with pyrrolidin-2-one in the presence of a suitable catalyst to form the desired product. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.", "Starting Materials": [ "Piperidine", "Pyrrolidin-2-one", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetone", "Sodium sulfate" ], "Reaction": [ "Step 1: Piperidine is reacted with pyrrolidin-2-one in the presence of a suitable catalyst such as palladium on carbon or Raney nickel.", "Step 2: The resulting product is purified by filtration and washed with water to remove any impurities.", "Step 3: The product is then dissolved in methanol and hydrochloric acid is added to form the hydrochloride salt.", "Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether to remove any remaining impurities.", "Step 5: The product is further purified by recrystallization from a suitable solvent such as acetone or ethyl acetate.", "Step 6: The final product is dried under vacuum and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry." ] }

CAS No.

111247-63-3

Molecular Formula

C10H19ClN2O

Molecular Weight

218.7

Purity

0

Origin of Product

United States

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